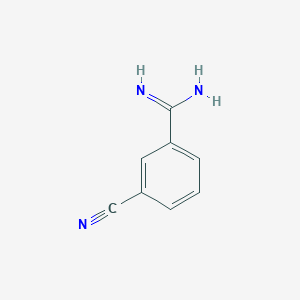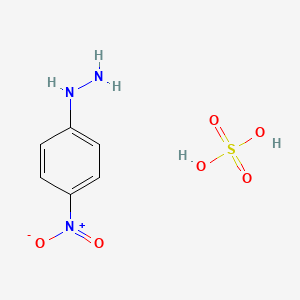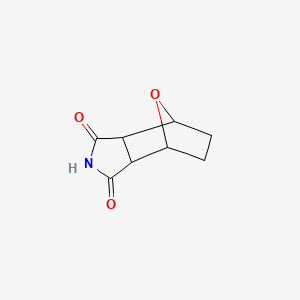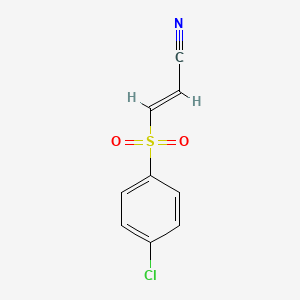
3-Cyanobenzene-1-carboximidamide
Overview
Description
3-Cyanobenzene-1-carboximidamide is a chemical compound that has been studied for its molecular structure and properties. The compound is related to 3-cyanobenzamide, which has been obtained through the reaction of MgPcH2O with 1,3-dicyanobenzene . Although the provided papers do not directly discuss 3-Cyanobenzene-1-carboximidamide, they provide insights into closely related compounds that can help infer some of its characteristics.
Synthesis Analysis
The synthesis of related compounds involves the reaction of precursor molecules under specific conditions. For instance, 3-cyanobenzamide was synthesized from 1,3-dicyanobenzene, which suggests that similar cyanobenzene derivatives could be synthesized through analogous pathways involving cyanobenzene precursors and appropriate reagents . The synthesis process is crucial as it impacts the purity and yield of the final product.
Molecular Structure Analysis
The molecular structure of 3-cyanobenzamide, a compound closely related to 3-Cyanobenzene-1-carboximidamide, has been analyzed in both the gas-phase and the crystal. In the crystal, the molecule is non-planar with the amide group rotated around the C_ar–C_sp2 bond in relation to the phenyl ring. This conformation is supported by molecular orbital calculations, which show a similar rotation angle . Such structural details are essential for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions of 3-Cyanobenzene-1-carboximidamide, the study of 3-cyanobenzamide reveals that the molecule forms hydrogen bonds in the crystal, creating pseudo one-dimensional chains. These interactions could influence the reactivity of the compound in various chemical reactions . The presence of functional groups like the cyano group and the imidazole ring, as seen in related compounds, suggests potential reactivity towards nucleophilic addition or substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Cyanobenzene-1-carboximidamide can be inferred from its molecular structure. The non-planarity and the presence of hydrogen bonds in 3-cyanobenzamide suggest that similar compounds may have distinct solid-state properties and solubility characteristics . The crystal packing is influenced by intermolecular hydrogen bonds, which could affect the melting point, boiling point, and other physical properties .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their function
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and immune response . The compound’s effect on these pathways can lead to downstream effects such as changes in cell behavior, gene expression, and physiological responses.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, can provide some insights into its potential pharmacokinetic behavior . For instance, its molecular weight (which is likely to be under 500 Da) suggests that it may be well-absorbed and distributed in the body. Its solubility could influence its absorption and distribution as well .
Result of Action
Based on the activities of similar compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation
Action Environment
The action, efficacy, and stability of 3-Cyanobenzene-1-carboximidamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors can help optimize the use of this compound in research and potential therapeutic applications.
properties
IUPAC Name |
3-cyanobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULTZNQVUBBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620329 | |
| Record name | 3-Cyanobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanobenzene-1-carboximidamide | |
CAS RN |
140658-21-5 | |
| Record name | 3-Cyanobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B3022061.png)
![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)









